N-{(E)-amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-2-phenylacetamide
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Overview
Description
N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N’'-(2-PHENYLACETYL)GUANIDINE is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N’'-(2-PHENYLACETYL)GUANIDINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: Starting from an appropriate aniline derivative, the quinazoline core can be synthesized through cyclization reactions.
Methoxylation and Methylation: Introduction of methoxy and methyl groups can be achieved using methylating agents like methyl iodide in the presence of a base.
Guanidine Introduction: The guanidine moiety can be introduced through a reaction with an appropriate guanidine derivative.
Phenylacetylation: The final step involves the acylation of the compound with phenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the quinazoline core or the phenylacetyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N’'-(2-PHENYLACETYL)GUANIDINE could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its interaction with biological targets. It might bind to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.
Phenylacetyl Guanidines: Compounds with similar structural motifs that may exhibit comparable biological activities.
Uniqueness
N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N’'-(2-PHENYLACETYL)GUANIDINE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C19H19N5O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[(Z)-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H19N5O2/c1-12-15-11-14(26-2)8-9-16(15)22-19(21-12)24-18(20)23-17(25)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3,(H3,20,21,22,23,24,25) |
InChI Key |
PDLFRYNBQIVUNX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NC(=N1)/N=C(/N)\NC(=O)CC3=CC=CC=C3)OC |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N=C(N)NC(=O)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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